Bis(chloromethyl)(ethyl)methylsilane

Description

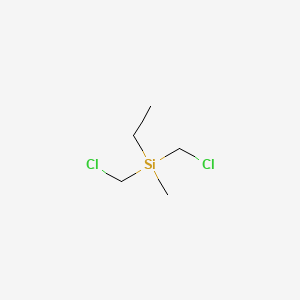

Bis(chloromethyl)(ethyl)methylsilane (C₅H₁₁Cl₂Si) is an organosilicon compound characterized by two chloromethyl groups, an ethyl group, and a methyl group bonded to a central silicon atom. Organosilicon compounds with chloromethyl groups are typically moisture-sensitive, requiring inert storage conditions to prevent hydrolysis .

Properties

CAS No. |

2917-45-5 |

|---|---|

Molecular Formula |

C5H12Cl2Si |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

bis(chloromethyl)-ethyl-methylsilane |

InChI |

InChI=1S/C5H12Cl2Si/c1-3-8(2,4-6)5-7/h3-5H2,1-2H3 |

InChI Key |

HSCKDHJJQDIZQO-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)(CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(chloromethyl)(ethyl)methylsilane typically involves the reaction of chloromethyl methyl ether with ethylsilane in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{ClCH}_2\text{OCH}_3 + \text{EtSiH}_3 \rightarrow \text{ClCH}_2\text{Si(Et)(CH}_3\text{)}_2 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(chloromethyl)(ethyl)methylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of new organosilicon compounds with various functional groups.

Oxidation: Formation of silanols or siloxanes.

Reduction: Formation of methyl-substituted silanes.

Scientific Research Applications

Bis(chloromethyl)(ethyl)methylsilane is used in various scientific research applications, including:

Chemistry: As a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.

Biology: In the development of silicon-based biomaterials and drug delivery systems.

Medicine: Potential use in the synthesis of silicon-containing pharmaceuticals.

Industry: Used in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(chloromethyl)(ethyl)methylsilane involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the introduction of various functional groups. The silicon atom in the compound can also participate in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Bis(chloromethyl)(ethyl)methylsilane and structurally related silanes, inferred from the evidence:

*Estimated based on substituent effects (ethyl group increases boiling point compared to methyl analogs).

Key Differences:

Reactivity :

- This compound is expected to hydrolyze faster than ethoxy-substituted analogs (e.g., Chloromethylmethyldiethoxysilane) due to the electronegative chlorine atoms .

- Compared to Bis(chloromethyl)dimethylsilane, the ethyl group may reduce volatility but increase steric hindrance, slowing reactions with nucleophiles .

Toxicity: Unlike Bis(chloromethyl) ether (a known carcinogen), chloromethyl silanes are primarily irritants but require strict handling due to HCl release during decomposition .

Applications: Ethyl-substituted silanes (e.g., hypothetical target compound) may enhance thermal stability in silicone polymers compared to purely methyl or chloro-methyl analogs . Diethoxy derivatives (e.g., Chloromethylmethyldiethoxysilane) are preferred for non-corrosive applications like coatings .

Market and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.